

# ACY-1083 and its Impact on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ACY-1083 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein trafficking and quality control. Emerging evidence highlights the significant impact of ACY-1083 on mitochondrial function, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). This technical guide provides an in-depth analysis of the mechanism of action of ACY-1083, focusing on its effects on mitochondrial bioenergetics, transport, and overall health. We present a summary of key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

# Introduction: The Role of HDAC6 in Cellular Homeostasis

Histone deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Unlike other HDACs that predominantly target nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including  $\alpha$ -tubulin and cortactin.[1][2] By deacetylating these proteins, HDAC6 influences a wide array of cellular functions such as cell migration, immune responses, and importantly, intracellular transport along microtubules.[1][2]



Mitochondria, the powerhouses of the cell, are dynamic organelles that are actively transported along microtubules to meet the energy demands of different cellular compartments.[2][3] This process is particularly critical in neurons, which have long axons and high energy requirements at their terminals.[2][3] The stability and function of the microtubule network are therefore paramount for proper mitochondrial distribution and function.

### **ACY-1083:** A Highly Selective HDAC6 Inhibitor

**ACY-1083** is a small molecule inhibitor that demonstrates high selectivity for HDAC6. In vitro studies have shown that **ACY-1083** inhibits HDAC6 with an IC50 of 3 nM and is over 260-fold more selective for HDAC6 compared to all other tested HDAC isoforms (HDAC1-9).[4][5] This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific roles of HDAC6 and a promising therapeutic candidate. Another HDAC6 inhibitor, ACY-1215 (Ricolinostat), which is less selective than **ACY-1083**, is currently in clinical trials for various cancers.[4][6]

# Mechanism of Action: How ACY-1083 Impacts Mitochondrial Function

The primary mechanism by which **ACY-1083** influences mitochondrial function is through its inhibition of HDAC6's deacetylase activity on  $\alpha$ -tubulin.[4][7]

- Increased α-tubulin Acetylation: α-tubulin is a key component of microtubules. The acetylation of α-tubulin is associated with more stable and flexible microtubules, which serve as enhanced tracks for molecular motors like kinesin and dynein.[1]
- Improved Mitochondrial Transport: By inhibiting HDAC6, ACY-1083 leads to an increase in
  the acetylation of α-tubulin.[4] This hyperacetylation promotes the binding of motor proteins
  to microtubules, thereby facilitating the transport of mitochondria along axons.[1][4] Studies
  have shown that ACY-1083 treatment prevents the cisplatin-induced reduction in
  mitochondrial motility in dorsal root ganglion (DRG) cultures.[4]
- Enhanced Mitochondrial Bioenergetics and Mass: In preclinical models of cisplatin-induced peripheral neuropathy, ACY-1083 has been shown to restore mitochondrial bioenergetics.[4]
   [5][7] This includes the normalization of key parameters such as baseline respiration, ATP-coupled respiration, and maximal respiratory capacity in the tibial nerves of treated mice.[4]



### Foundational & Exploratory

Check Availability & Pricing

This restoration of bioenergetics is likely a consequence of increased mitochondrial content in the distal nerves, facilitated by improved transport.[4][7]

Below is a diagram illustrating the proposed signaling pathway for **ACY-1083**'s effect on mitochondrial transport.



ACY-1083 Signaling Pathway for Mitochondrial Transport



Click to download full resolution via product page



**ACY-1083** inhibits HDAC6, leading to increased α-tubulin acetylation and improved mitochondrial transport.

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of **ACY-1083** on mitochondrial function in the context of cisplatin-induced peripheral neuropathy.

Table 1: In Vitro Selectivity of ACY-1083

| Target                                          | IC50 (nM) | Selectivity vs. HDAC6 |
|-------------------------------------------------|-----------|-----------------------|
| HDAC6                                           | 3         | -                     |
| Other HDACs (1-9)                               | >780      | >260-fold             |
| Data sourced from Krukowski<br>et al., 2017.[4] |           |                       |

Table 2: Effect of **ACY-1083** on Mitochondrial Bioenergetics in Tibial Nerves of Cisplatin-Treated Mice



| Parameter                                                                                                                                          | Cisplatin +<br>Vehicle | Cisplatin +<br>ACY-1083 | Saline +<br>Vehicle | Saline + ACY-<br>1083 |
|----------------------------------------------------------------------------------------------------------------------------------------------------|------------------------|-------------------------|---------------------|-----------------------|
| Baseline<br>Respiration                                                                                                                            | Decreased              | Normalized              | Normal              | Normal                |
| ATP-coupled<br>Respiration                                                                                                                         | Decreased              | Normalized              | Normal              | Normal                |
| Proton Leak                                                                                                                                        | Decreased              | Normalized              | Normal              | Normal                |
| Maximal<br>Respiratory<br>Capacity                                                                                                                 | Decreased              | Normalized              | Normal              | Normal                |
| Qualitative summary based on data from Krukowski et al., 2017.[4] A two- way ANOVA revealed a significant interaction (P<0.05) for all parameters. |                        |                         |                     |                       |

Table 3: Effect of ACY-1083 on Mitochondrial Motility in Cultured DRG Neurons

| Treatment                                                         | Percentage of Moving Mitochondria |  |
|-------------------------------------------------------------------|-----------------------------------|--|
| Vehicle                                                           | Normal                            |  |
| Cisplatin                                                         | Decreased                         |  |
| Cisplatin + ACY-1083                                              | Prevented Decrease                |  |
| Qualitative summary based on data from Krukowski et al., 2017.[4] |                                   |  |



### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

# Animal Model of Chemotherapy-Induced Peripheral Neuropathy

- Animal Strain: Male C57BL/6J mice are typically used.
- Chemotherapy Administration: Cisplatin is administered over two rounds. A common regimen is 2.3 mg/kg/day, intraperitoneally (i.p.), for 5 consecutive days, followed by a 5-day rest period, and then another 5 days of treatment.[8]
- ACY-1083 Administration: ACY-1083 is typically administered daily via i.p. injection at a dose of 10 mg/kg.[8] Treatment may be initiated either before cisplatin administration (prevention paradigm) or after the development of neuropathy symptoms (reversal paradigm).[4][9]
- Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, with the 50% paw withdrawal threshold calculated using the up-down method.[4]

#### **Measurement of Mitochondrial Bioenergetics**

- Tissue Preparation: Tibial nerves and dorsal root ganglia (DRG) are dissected from treated and control animals.
- Assay Platform: A Seahorse XF Analyzer is commonly used to measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR).
- Procedure: Tissues are placed in specialized microplates, and a series of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are injected to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.[4][10]

#### In Vitro Mitochondrial Motility Assay

Cell Culture: Primary cultures of DRG neurons are established from rats or mice.

#### Foundational & Exploratory





- Mitochondrial Labeling: Mitochondria are fluorescently labeled using a dye such as MitoTracker Red CMXRos.
- Treatment: Cultured neurons are treated with cisplatin and/or ACY-1083 for a specified duration (e.g., 3 hours).[4]
- Imaging and Analysis: Time-lapse microscopy is used to capture the movement of mitochondria along neurites. The percentage of motile versus stationary mitochondria is then quantified.

The following diagram outlines the general experimental workflow for assessing the in vivo effects of **ACY-1083**.





In Vivo Experimental Workflow for ACY-1083

Click to download full resolution via product page

A typical workflow for evaluating the in vivo efficacy of ACY-1083 in a mouse model of CIPN.

## **Broader Implications and Future Directions**

The ability of **ACY-1083** to enhance mitochondrial function, particularly in neurons, suggests its therapeutic potential extends beyond CIPN.[2][7] Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, and strategies to improve mitochondrial transport and bioenergetics are of significant interest.[2][11]



Furthermore, the mechanism of **ACY-1083** may involve more than direct effects on neuronal mitochondria. Some studies suggest that the reversal of mechanical hypersensitivity by HDAC6 inhibitors also involves an IL-10 and macrophage-dependent pathway, indicating a potential interplay between the nervous and immune systems.[10]

#### Future research should aim to:

- Elucidate the full spectrum of ACY-1083's effects on mitochondrial dynamics, including fission and fusion.
- Investigate the therapeutic potential of ACY-1083 in other models of neurodegeneration characterized by mitochondrial dysfunction.
- Conduct clinical trials to assess the safety and efficacy of highly selective HDAC6 inhibitors like ACY-1083 in treating peripheral neuropathies and other relevant conditions in humans.

## Conclusion

**ACY-1083** is a potent and selective HDAC6 inhibitor that positively impacts mitochondrial function, primarily by increasing  $\alpha$ -tubulin acetylation and enhancing mitochondrial transport. This leads to improved mitochondrial bioenergetics and a reversal of deficits observed in preclinical models of chemotherapy-induced peripheral neuropathy. The data presented in this guide underscore the importance of HDAC6 as a therapeutic target for conditions associated with mitochondrial dysfunction and provide a solid foundation for further research and development in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. HDAC6 Regulates Mitochondrial Transport in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Frontiers | HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy [frontiersin.org]
- 3. HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regenacy Pharma Demonstrates Reversal Of Chemotherapy-Induced Peripheral Neuropathy With HDAC6 Inhibitor Ricolinostat In Preclinical Model - BioSpace [biospace.com]
- 7. Mini-Review: Mitochondrial Dysfunction and Chemotherapy-induced Neuropathic Pain -PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ACY-1083 and its Impact on Mitochondrial Function: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b2862329#acy-1083-and-its-impact-on-mitochondrial-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com